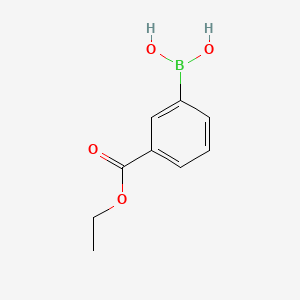

3-Ethoxycarbonylphenylboronic acid

描述

Significance of Arylboronic Acids as Synthetic Intermediates and Reagents

Arylboronic acids are most renowned for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wisdomlib.orglibretexts.org This palladium-catalyzed reaction allows for the efficient construction of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgresearchgate.net The appeal of arylboronic acids lies in their general stability to air and moisture, low toxicity, and the commercial availability of a vast array of derivatives. nih.govchem-soc.si Beyond the Suzuki reaction, their applications extend to other important transformations such as Chan-Lam coupling for C-N and C-O bond formation, and additions to aldehydes and imines. sigmaaldrich.comwikipedia.org Their ability to form reversible covalent bonds with diols has also led to their use in sensors and bioconjugation. wikipedia.orgresearchgate.net

Historical Development and Evolution of Organoboron Chemistry

The field of organoboron chemistry dates back to the 19th century, with the first synthesis of a boronic acid reported by Edward Frankland in 1860. nih.govwikipedia.org However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration reactions that truly unlocked the synthetic potential of organoboranes, earning him the Nobel Prize in Chemistry in 1979. numberanalytics.comacs.org This laid the groundwork for the subsequent development of cross-coupling reactions. In 1979, Akira Suzuki reported the palladium-catalyzed cross-coupling of organoboron compounds, a discovery that would revolutionize organic synthesis and for which he, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010. libretexts.orgacs.org Since then, the field has continued to expand, with the development of new boronic acid reagents, catalysts, and reaction conditions to address a wide range of synthetic challenges. researchgate.netnumberanalytics.com

Contextual Overview of 3-Ethoxycarbonylphenylboronic Acid within Modern Organic Synthesis

Within the large family of arylboronic acids, this compound stands out as a particularly useful building block. The presence of the ethoxycarbonyl group at the meta-position of the phenyl ring provides a versatile handle for further functionalization. This ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of reactions, such as amide bond formation. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups. This trifunctional nature—a boronic acid for cross-coupling, an aromatic ring that can be further substituted, and an ester group for subsequent modifications—makes this compound a valuable intermediate in the multi-step synthesis of complex target molecules across various scientific disciplines.

Structure

2D Structure

属性

IUPAC Name |

(3-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVCPNQQBDOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390632 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4334-87-6 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Ethoxycarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(Ethoxycarbonyl)phenyl)boronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethoxycarbonylphenylboronic Acid and Analogues

Palladium-Catalyzed Borylation Strategies

The most prominent method for synthesizing arylboronic acids, including 3-ethoxycarbonylphenylboronic acid, is the palladium-catalyzed cross-coupling reaction. This approach offers high efficiency and functional group tolerance.

Miyaura Borylation Protocols for Aryl Halide Precursors

The Miyaura borylation reaction is a cornerstone for the formation of carbon-boron bonds. It facilitates the synthesis of arylboronic esters through the cross-coupling of aryl halides with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The synthesis of this compound via this protocol typically starts from an aryl halide precursor, such as ethyl 3-bromobenzoate.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ. A base is crucial for the reaction to proceed; potassium acetate (B1210297) (KOAc) is frequently used. The base's role is complex, influencing the transmetalation step, which is a key part of the catalytic cycle. The high affinity of boron for oxygen is a significant driving force for this step. The resulting boronate esters are stable, can be purified by chromatography, and serve as direct precursors to boronic acids or can be used in subsequent reactions like the Suzuki-Miyaura coupling. The mild conditions of the Miyaura borylation are particularly advantageous as they tolerate a wide array of functional groups, including the ester moiety present in the target compound.

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.

Optimization of Substrate Scope and Reaction Conditions in Borylation

Significant research has focused on optimizing the Miyaura borylation to enhance its efficiency, expand its substrate scope, and allow for milder reaction conditions. Key areas of optimization include the choice of base, catalyst system, and solvent.

Recent advancements have shown that using lipophilic bases, such as potassium 2-ethylhexanoate, can facilitate the reaction at lower temperatures (e.g., 35 °C) and with reduced palladium catalyst loading. nih.gov Another approach involves using catalytic amounts of 2-ethylhexanoic acid with potassium carbonate, which generates the active carboxylate base in situ, simplifying the procedure. sigmaaldrich.com

The development of highly active palladium pre-catalysts and specialized ligands, like bulky biaryl phosphines (e.g., XPhos), has been instrumental in expanding the reaction's scope to include less reactive but more accessible aryl chlorides. nih.gov These advanced catalyst systems can overcome the challenges posed by sterically hindered substrates. acs.org Furthermore, innovative reaction media have been explored. For instance, micellar catalysis using surfactants in water allows the borylation of aryl bromides to occur at room temperature, offering a greener alternative to traditional organic solvents. organic-chemistry.org These optimizations not only improve the reaction's practicality but also its environmental footprint, enabling efficient one-pot, two-step borylation/Suzuki-Miyaura coupling sequences. nih.govrsc.org

Table 1: Optimization of Miyaura Borylation Reaction Conditions

| Parameter | Conventional Conditions | Optimized Conditions | Advantage of Optimization | Source(s) |

|---|---|---|---|---|

| Base | KOAc, K₃PO₄ | Lipophilic carboxylates (e.g., potassium 2-ethylhexanoate) | Milder reaction temperatures (35 °C), lower catalyst loading. | nih.govsigmaaldrich.com |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | XPhos-Pd-G2, other advanced pre-catalysts | Broader scope (aryl chlorides), tolerance of sterically hindered substrates. | nih.govacs.org |

| Solvent | Dioxane, Toluene, DMF | Water (with surfactant), 2-MeTHF | Greener, room temperature reactions, simplified product isolation. | sigmaaldrich.comorganic-chemistry.org |

| Temperature | Elevated (80-120 °C) | Room Temperature to 35 °C | Reduced energy consumption, increased functional group tolerance. | nih.govnih.govorganic-chemistry.org |

Alternative Synthetic Routes to Substituted Arylboronic Acids

While palladium-catalyzed borylation is prevalent, several other methods provide access to arylboronic acids. organic-chemistry.org These alternatives can be advantageous depending on the starting material's availability and the desired substitution pattern.

One of the classic methods involves the electrophilic trapping of an arylmetal intermediate with a borate (B1201080) ester, such as trimethyl borate. The necessary arylmetal species can be prepared as a Grignard reagent (arylmagnesium halide) or an organolithium compound, typically formed from an aryl halide at low temperatures. organic-chemistry.orgorganic-chemistry.org

Another route is the transmetalation of an arylsilane with a boron halide like boron tribromide (BBr₃), followed by hydrolysis. organic-chemistry.org More recently, methods starting from arylamines have been developed. The amine can be converted into a diazonium salt, which then undergoes a Sandmeyer-type borylation reaction with diboronic acid. organic-chemistry.orgorgsyn.orgresearchgate.net This approach is valuable for its use of readily available aniline (B41778) derivatives. orgsyn.org Additionally, direct C-H borylation, where a C-H bond on the aromatic ring is directly converted to a C-B bond, represents an atom-economical strategy, though controlling regioselectivity can be a challenge. organic-chemistry.org

Advanced Derivatization Strategies for this compound

This compound can be further modified to alter its reactivity, stability, and physical properties. These derivatizations are crucial for its application in multi-step synthesis.

Formation of Boronate Esters and Anhydrides

Boronic acids readily undergo reversible condensation reactions with alcohols and diols to form boronate esters. rsc.org This is a common strategy to protect the boronic acid group or to create more stable, less polar derivatives that are often easier to handle and purify. organic-chemistry.org The reaction with 1,2-diols like pinacol (B44631) or ethylene (B1197577) glycol forms stable five-membered cyclic esters known as dioxaborolanes. The formation of these esters is an equilibrium process, and it is typically driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. organic-chemistry.org

A particularly useful class of boronate esters are those formed with N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography and inert to standard anhydrous Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.comsigmaaldrich.com This stability allows for sequential, iterative cross-coupling reactions, as the MIDA protecting group can be easily removed under mild aqueous basic conditions to liberate the reactive boronic acid when needed. sigmaaldrich.comsigmaaldrich.com

In the absence of diols, boronic acids can dehydrate to form cyclic trimolecular anhydrides known as boroxines. rsc.org

Table 2: Common Derivatives of Boronic Acids

| Derivative | Reagent(s) | Typical Conditions | Properties of Derivative | Source(s) |

|---|---|---|---|---|

| Pinacol Ester | Pinacol | Toluene, Dean-Stark or molecular sieves | Stable, less polar, suitable for chromatography and coupling reactions. | organic-chemistry.org |

| MIDA Ester | N-Methyliminodiacetic acid (MIDA) | Heating, desiccant | Exceptionally stable, crystalline, inert to anhydrous coupling, easily deprotected. | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Boroxine | Self-condensation (loss of H₂O) | Dehydration | Cyclic trimer anhydride (B1165640). | rsc.org |

Oxidative Transformations of the Boronic Acid Moiety

The carbon-boron bond of arylboronic acids can undergo various oxidative transformations, providing access to a range of functional groups. One of the most fundamental transformations is the oxidation of the boronic acid to a hydroxyl group, converting the arylboronic acid into the corresponding phenol. This ipso-hydroxylation can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often under basic conditions. organic-chemistry.orgarkat-usa.org Other effective oxidants include N-oxides, which can facilitate a rapid and mild conversion to phenols at room temperature, even for sensitive heteroaryl boronic acids. nih.gov Metal-free methods using reagents like oxone or hypervalent iodine compounds have also been developed. arkat-usa.orgnih.gov

Beyond simple hydroxylation, the boronic acid moiety is a key participant in oxidative cross-coupling reactions. The Chan-Lam coupling, for example, involves the copper-catalyzed formation of a carbon-heteroatom bond. In this reaction, an arylboronic acid is coupled with an amine or an alcohol to form an aryl-amine or aryl-ether, respectively. organic-chemistry.orgwikipedia.org This reaction is typically performed in the presence of an oxidant, often air, and provides a powerful alternative to palladium-catalyzed methods for C-N and C-O bond formation. organic-chemistry.orgst-andrews.ac.uk Palladium-catalyzed oxidative couplings between two different nucleophilic partners, such as an arylboronic acid and an arylsilane, have also been developed, further expanding the synthetic utility of these boron compounds. nih.govuoa.gr

Homolytic Aromatic Substitution Reactions

Homolytic aromatic substitution (HAS) presents a pathway for the synthesis of arylboronic acids, though it is a less common method compared to electrophilic or nucleophilic substitution. In the context of synthesizing derivatives related to this compound, HAS would involve the generation of a radical that attacks the aromatic ring.

The general mechanism of HAS involves three main steps:

Initiation: Formation of a radical species.

Propagation: The radical attacks the aromatic ring to form a resonance-stabilized radical intermediate known as the sigma complex. This is followed by the abstraction of a hydrogen atom from the sigma complex by another radical or a radical scavenger to restore aromaticity.

Termination: Combination of two radicals to form a non-radical species.

For the synthesis of a substituted phenylboronic acid, a key challenge lies in controlling the regioselectivity of the radical attack. The directing effects of substituents on the benzene (B151609) ring in radical reactions are not as pronounced or predictable as in electrophilic or nucleophilic aromatic substitutions. However, the presence of an ethoxycarbonyl group, which is an electron-withdrawing group, would generally direct incoming radicals to the meta position, which is favorable for the synthesis of the 3-substituted isomer.

Strategic Esterification Pre-functionalization for Subsequent Cross-Coupling Reactions

The ethoxycarbonyl group in this compound can be strategically introduced prior to the borylation step or subsequent cross-coupling reactions. This pre-functionalization via esterification serves multiple purposes in a synthetic sequence.

Esterification of a pre-existing carboxylic acid on the phenyl ring can be achieved through various standard methods, such as Fischer esterification (reaction with ethanol (B145695) in the presence of an acid catalyst) or by converting the carboxylic acid to an acid chloride followed by reaction with ethanol.

Once the ethoxycarbonyl group is in place, the molecule can undergo various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com In this reaction, the boronic acid moiety reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. sigmaaldrich.comsigmaaldrich.com The ester group is generally stable under these conditions and provides a handle for further transformations or to modulate the electronic properties of the molecule.

The strategic placement of the ester can influence the reactivity and solubility of the molecule, and it can be a key feature for the final target molecule's biological activity or material properties.

Post-Synthetic Functionalization Methodologies

Post-synthetic functionalization refers to the chemical modification of a molecule after its core structure has been assembled. In the case of this compound, both the boronic acid and the ester functional groups offer opportunities for further derivatization.

The boronic acid group can be converted into other functional groups. For instance, it can be oxidized to a hydroxyl group, or it can participate in reactions that replace the boron atom with a halogen, a nitro group, or other substituents.

The ethoxycarbonyl group can also be modified. Saponification (hydrolysis under basic conditions) would convert it back to a carboxylic acid. This carboxylic acid can then be converted into amides, other esters, or reduced to an alcohol. These transformations allow for the generation of a diverse library of compounds from a single, readily available starting material.

Recent research has also explored the functionalization of covalent organic frameworks (COFs) using monofunctional boronic acids, which can improve the order and porosity of these materials. researchgate.net This highlights the utility of boronic acids in materials science applications.

Application of Protection and Deprotection Techniques in Synthesis

In complex multi-step syntheses involving molecules with multiple reactive sites, the use of protecting groups is often essential to achieve the desired chemical transformations selectively. uchicago.eduutsouthwestern.edu For derivatives of this compound, both the boronic acid and the ester group might require protection depending on the reaction conditions.

Protection of Boronic Acids:

Boronic acids can be sensitive to certain reagents, particularly strong oxidizing agents. They can be protected by converting them into boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters. chem-station.com These protecting groups render the boron moiety less reactive and can be removed under specific conditions to regenerate the boronic acid. chem-station.com

Pinacol esters are widely used due to their stability and ease of formation. chem-station.com They are generally stable to chromatography. chem-station.com Deprotection often involves hydrolysis, which can be facilitated by the addition of an oxidant like sodium periodate (B1199274) or by using a biphasic system with a boronic acid scavenger. chem-station.com

MIDA esters are known for their high stability under a wide range of conditions, including Suzuki-Miyaura coupling conditions. chem-station.com They can be deprotected under mild basic conditions. chem-station.com

Protection of Esters:

Catalytic Applications of 3 Ethoxycarbonylphenylboronic Acid in Organic Transformations

Role as a Reagent in Transition Metal-Catalyzed Cross-Coupling Reactions

3-Ethoxycarbonylphenylboronic acid is a versatile organoboron compound that serves as a key building block in modern organic synthesis. chemimpex.comorganoborons.com Its primary utility lies in its function as a reagent in a variety of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. chemimpex.com The presence of the ethoxycarbonyl group, an electron-withdrawing substituent, on the phenyl ring modulates the electronic properties and reactivity of the boronic acid. cymitquimica.comnih.gov

This reagent is prominently used in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the formation of biaryl structures. sigmaaldrich.comsigmaaldrich.com Beyond this, its applications extend to other significant transformations, including the palladium-catalyzed arylation of aldehydes and various reductive cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The ability of the boronic acid functional group to undergo transmetalation with a transition metal catalyst is central to its role in these catalytic cycles. sigmaaldrich.comlibretexts.org The compound is typically a stable, white to off-white solid, which makes it convenient to handle in a laboratory setting. sigmaaldrich.comcymitquimica.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and conjugated dienes. libretexts.orgyoutube.comresearchgate.net This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com The reaction is highly valued for its mild conditions, broad functional group tolerance, commercial availability of reagents, and the low toxicity of its boron-containing byproducts. researchgate.netnih.gov this compound serves as the organoboron nucleophile, transferring its 3-ethoxycarbonylphenyl group to the palladium center during the catalytic cycle. chemimpex.comyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) species, which undergoes oxidative addition with an organic halide (Ar-X). libretexts.orglibretexts.org In this step, the palladium center is oxidized from Pd(0) to Pd(II) while inserting into the carbon-halogen bond, forming a square planar palladium(II) complex (Ar-Pd-X). libretexts.org This step is often rate-determining, especially with less reactive halides like aryl chlorides. vu.nl

Transmetalation: This is the crucial step where the organic group is transferred from boron to the palladium center. libretexts.org The boronic acid, this compound, is first activated by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻. libretexts.orgyoutube.com This boronate then reacts with the Pd(II) complex (Ar-Pd-X), displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'), with the 3-ethoxycarbonylphenyl group now attached to the palladium. youtube.com

Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). libretexts.orglibretexts.org This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.org The two groups must be in a cis orientation on the palladium complex for reductive elimination to occur. libretexts.org

The Suzuki-Miyaura coupling using this compound provides a versatile pathway for the synthesis of a wide range of substituted biaryl compounds. libretexts.orgyoutube.com Biaryls are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials. beilstein-journals.orgsumitomo-chem.co.jp The reaction demonstrates broad scope with respect to the coupling partner, tolerating various aryl and heteroaryl halides (iodides, bromides, chlorides) and triflates. libretexts.orgresearchgate.net

The presence of the electron-withdrawing ethoxycarbonyl group on the boronic acid can influence the reaction's efficiency. nih.govresearchgate.net Generally, the reaction proceeds well with both electron-rich and electron-poor aryl halides. researchgate.net This allows for the synthesis of biaryls with diverse electronic properties. For instance, coupling this compound with various substituted aryl bromides can yield a library of ethyl 3-arylbenzoates. The reaction is also effective for creating heteroaryl-aryl structures, which are common in medicinal chemistry, by coupling with heterocyclic halides such as bromopyridines. beilstein-journals.orguva.nl The steric hindrance on the coupling partners can affect reaction yields, with ortho-substituted halides sometimes reacting more slowly or requiring more optimized conditions. researchgate.net

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. libretexts.org While early examples used catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], modern catalysis employs a wide array of more efficient systems. researchgate.netharvard.edu

Catalyst Systems:

Homogeneous Catalysts: These include simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species, often in the presence of phosphine (B1218219) ligands. youtube.comscielo.br Preformed Pd(0) complexes are also common. researchgate.net

Heterogeneous Catalysts: Palladium on activated carbon (Pd/C) is an attractive catalyst for industrial applications due to its ease of handling, simple removal by filtration, and recyclability. sumitomo-chem.co.jpmdpi.com Reactions with Pd/C can sometimes be performed without additional ligands, especially with reactive aryl iodides and bromides. sumitomo-chem.co.jpmdpi.com

Ligand Effects: Ligands play a critical role by stabilizing the palladium center, enhancing its reactivity, and influencing the rates of oxidative addition and reductive elimination. libretexts.org

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and bulky phosphines often provide superior results, especially for less reactive substrates like aryl chlorides. libretexts.orgsumitomo-chem.co.jp Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) developed by the Buchwald group, which are highly effective at low catalyst loadings. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for Suzuki-Miyaura couplings. nih.gov They form very stable bonds with palladium and can promote high catalytic activity, often showing greater thermal stability than many phosphine ligands. nih.govresearchgate.net

The choice of ligand can be critical when using functionalized substrates like this compound, as the ester group could potentially coordinate to the metal center. nih.gov

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | Aryl Iodides, Aryl Bromides | Classic, commercially available, but requires higher loadings. researchgate.net |

| Pd(OAc)₂ / PdCl₂ | Triphenylphosphine (PPh₃) | Aryl Iodides, Aryl Bromides | Forms active Pd(0) in situ; widely used. youtube.comscielo.br |

| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos) | Aryl Chlorides, Aryl Bromides | Highly active for challenging substrates; bulky and electron-rich. libretexts.orgharvard.edu |

| Pd/C | Often Ligand-free | Aryl Iodides, Aryl Bromides | Heterogeneous, reusable, industrially preferred. sumitomo-chem.co.jpmdpi.com |

| PEPPSI-IPr | N-Heterocyclic Carbene (IPr) | Aryl Chlorides | Highly stable and active NHC-based precatalyst. researchgate.net |

The choice of solvent and base is crucial for optimizing the yield and rate of Suzuki-Miyaura reactions. libretexts.org There is no single universal system, and the ideal conditions often depend on the specific substrates being coupled. nih.gov

Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

Biphasic Systems: A mixture of an organic solvent and water is very common. hes-so.ch Solvents like toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are frequently used with an aqueous solution of the base. vu.nlhes-so.ch The presence of water is often beneficial, aiding in the dissolution of the base and the formation of the active boronate species. hes-so.ch

Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions are preferred using solvents like THF or dioxane with non-aqueous bases. nih.gov

Green Solvents: To improve the environmental profile of the reaction, "green" solvents like water or glycerol (B35011) have been successfully employed. scielo.brhes-so.ch

Inorganic Bases: A wide range of inorganic bases are effective, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). youtube.comresearchgate.net

Base Strength: The choice of base can be critical. Stronger bases like phosphates and hydroxides are often required for less reactive substrates, such as aryl chlorides. researchgate.net Weaker bases like carbonates are sufficient for more reactive partners. Cesium carbonate (Cs₂CO₃) is often highly effective but more expensive. youtube.com

| Solvent System | Base | Typical Use Case | Reference |

|---|---|---|---|

| Toluene/Water | K₂CO₃ | General purpose for aryl bromides. | vu.nl |

| 1,4-Dioxane/Water | K₃PO₄ | Effective for aryl chlorides and complex substrates. | researchgate.netnih.gov |

| THF/Water | NaOH | Good for achieving high reaction rates. | hes-so.ch |

| Ethanol (B145695)/Water | Na₂CO₃ | A "greener" solvent option. | mdpi.com |

| Glycerol | KOH | Environmentally benign solvent, allows for catalyst recycling. | scielo.br |

The Suzuki-Miyaura coupling is one of several powerful palladium-catalyzed cross-coupling reactions for C-C bond formation, each utilizing a different organometallic reagent. libretexts.org

Suzuki vs. Stille Coupling: The Stille reaction uses organotin (stannane) reagents. While it has a broad substrate scope similar to the Suzuki reaction, the high toxicity and cost of organotin compounds are significant drawbacks. libretexts.org The byproducts of the Stille reaction are also difficult to remove from the product. In contrast, the boronic acid reagents and byproducts in the Suzuki coupling are generally considered to have low toxicity and are more easily separated. libretexts.orgnih.gov

Suzuki vs. Negishi Coupling: The Negishi coupling employs organozinc reagents. These reagents are highly reactive, which can be an advantage, but they are also sensitive to moisture and air, requiring stricter anhydrous reaction conditions. libretexts.org The functional group tolerance of the Negishi coupling is generally considered lower than that of the Suzuki reaction. The Suzuki reaction's tolerance for a wide variety of functional groups and its compatibility with aqueous conditions make it more user-friendly and versatile for many applications. libretexts.orgresearchgate.net

Suzuki vs. Heck Coupling: The Heck reaction couples an aryl halide with an alkene. While excellent for forming aryl-alkene bonds, it is not used for creating biaryl compounds directly from two aryl partners. Therefore, its scope is complementary to, rather than directly competitive with, the Suzuki reaction for biaryl synthesis.

Reductive Cross-Coupling Reactions

A significant application of this compound is in metal-free reductive cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com A notable example is the coupling between tosylhydrazones and boronic acids. nih.govnih.gov This reaction represents an efficient method for carbon-carbon bond formation that avoids the use of transition metal catalysts, which is advantageous for environmental sustainability and for syntheses where metal contamination is a concern. nih.gov

The reaction proceeds between a tosylhydrazone, which can be easily generated from a corresponding carbonyl compound (aldehyde or ketone), and a boronic acid. This process can be viewed as a reductive coupling of a carbonyl compound, a transformation of high synthetic value. The method is characterized by its broad functional-group tolerance and operational simplicity. nih.gov this compound is cited as a suitable boronic acid for this type of transformation. nih.gov

Table 1: Examples of Metal-Free Reductive Coupling of Tosylhydrazones with Boronic Acids nih.gov This table illustrates the general scope of the reaction. Substrates are representative and not an exhaustive list.

| Tosylhydrazone Derived From | Boronic Acid | Product | Yield |

| Benzaldehyde | Phenylboronic acid | Diphenylmethane | 95% |

| 4-Methoxybenzaldehyde | 4-Methylphenylboronic acid | 4-Methoxy-4'-methyldiphenylmethane | 94% |

| Acetophenone | Phenylboronic acid | 1,1-Diphenylethane | 86% |

| Cyclohexanone | Phenylboronic acid | Phenylcyclohexane | 89% |

Palladium-Catalyzed Arylation of Aldehydes

This compound is employed as a reactant in the palladium-catalyzed arylation of aldehydes, a reaction that forms secondary alcohols. sigmaaldrich.comsigmaaldrich.com This transformation involves the addition of the aryl group from the boronic acid to the carbonyl carbon of an aldehyde. A palladium(0) complex is typically used as the catalyst in the presence of a base. organic-chemistry.org

The proposed catalytic cycle involves several key steps: oxidative addition of a palladium(0) species, transmetalation with the arylboronic acid to form an arylpalladium(II) intermediate, and subsequent insertion of the aldehyde into the carbon-palladium bond. Reductive elimination then yields the secondary alcohol product and regenerates the active palladium catalyst. Interestingly, some studies have found that the presence of chloroform (B151607) as an additive is essential for the reaction to proceed efficiently with certain palladium precursors like Pd₂(dba)₃. organic-chemistry.org The reaction is sensitive to electronic effects; aldehydes with electron-withdrawing groups and arylboronic acids with electron-donating groups tend to facilitate the reaction. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes organic-chemistry.org This table shows representative examples of the reaction's scope.

| Aldehyde | Arylboronic Acid | Ligand | Base | Yield |

| 4-Nitrobenzaldehyde | Phenylboronic acid | PPh₃ | K₃PO₄ | 95% |

| 4-Cyanobenzaldehyde | Phenylboronic acid | PPh₃ | K₃PO₄ | 92% |

| Benzaldehyde | 4-Methoxyphenylboronic acid | PPh₃ | K₃PO₄ | 91% |

| 4-Chlorobenzaldehyde | 4-Methylphenylboronic acid | Xantphos | Cs₂CO₃ | 85% |

Boronic Acid Catalysis (BAC)

Beyond its role as a reagent in metal-catalyzed reactions, the boronic acid functional group itself can act as a catalyst. This field, known as Boronic Acid Catalysis (BAC), leverages the unique properties of the boron atom. rsc.orgnih.gov Boronic acids are Lewis acidic and can form reversible covalent bonds with hydroxyl-containing compounds like carboxylic acids, alcohols, and diols. rsc.orgrsc.org This interaction can be exploited to achieve either electrophilic or nucleophilic activation of the substrate, enabling a range of transformations under mild conditions and with high atom economy. rsc.org

Electrophilic Activation Mechanisms in Organic Reactions

In one major mode of boronic acid catalysis, the boronic acid acts as an electrophilic activator, particularly for carboxylic acids and alcohols. rsc.orgnih.gov This activation often involves the formation of boronic ester or anhydride (B1165640) intermediates, which are more susceptible to nucleophilic attack than the original substrate. rsc.orgrsc.org Highly electron-deficient arylboronic acids are often more effective catalysts in this mode of activation. nih.gov

One of the most significant applications of boronic acid catalysis is the direct formation of amides from carboxylic acids and amines. rsc.orgresearchgate.net This dehydrative condensation is a highly desirable, green alternative to traditional methods that require stoichiometric coupling reagents, which generate significant waste. rsc.orgucl.ac.uk

The catalytic cycle is generally understood to begin with the reaction between the carboxylic acid and the arylboronic acid catalyst. This step, often driven by the removal of water via azeotropic reflux or molecular sieves, forms a mixed anhydride or an acyloxyboronic acid intermediate. rsc.orgnih.gov This intermediate is a highly activated form of the carboxylic acid. Subsequent nucleophilic attack by an amine on this activated species leads to the formation of the amide bond and regeneration of the boronic acid catalyst. rsc.org The rate-determining step is often the cleavage of the C–O bond of a tetracoordinate acyl boronate intermediate. rsc.org The catalytic efficiency can be enhanced by using arylboronic acids with electron-withdrawing substituents or through the cooperative use of a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govtcichemicals.com

Table 3: Selected Arylboronic Acid Catalysts for Direct Amidation nih.govacs.org

| Catalyst | Co-catalyst / Conditions | Amine Substrate | Carboxylic Acid Substrate | Yield |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | DMAPO, Toluene, reflux | Benzylamine | 4-Phenylbutyric acid | 95% |

| 2-Iodophenylboronic acid | 4Å MS, CH₂Cl₂, rt | Benzylamine | Phenylacetic acid | 95% |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 4Å MS, CH₂Cl₂, rt | (R)-α-Methylbenzylamine | Hexanoic acid | 98% |

| 3,4,5-Trifluorophenylboronic acid | Toluene, reflux | Benzylamine | Benzoic acid | 83% |

Cycloadditions and Conjugate Additions in Boronic Acid Catalysis

The electrophilic activation strategy of boronic acid catalysis extends to other transformations, including cycloadditions and conjugate additions involving unsaturated carboxylic acids. rsc.org By forming a mixed anhydride with the boronic acid catalyst, an α,β-unsaturated carboxylic acid becomes a more potent electrophile. This enhanced electrophilicity facilitates its participation in reactions like the Diels-Alder cycloaddition or Michael-type conjugate additions. rsc.org This catalytic approach avoids the need to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or ester, thereby streamlining the synthetic process. nih.gov

Nucleophilic Activation of Diols and Saccharides

In a contrasting catalytic mode, boronic acids can activate diols and saccharides not by making them more electrophilic, but by enhancing their nucleophilicity. rsc.org This is achieved through the formation of a reversible covalent complex between the boronic acid and the diol. rsc.orgrsc.org This interaction results in a tetrahedral boronate adduct. rsc.org In this complex, one of the oxygen atoms of the diol becomes more nucleophilic, allowing for regioselective reactions at that position. nih.gov

This mode of catalysis is particularly powerful for the selective functionalization of polyols, such as saccharides, where multiple hydroxyl groups of similar reactivity are present. rsc.org By forming a boronate ester with a specific pair of hydroxyl groups (typically a 1,2- or 1,3-diol), the boronic acid catalyst can direct acylation, alkylation, or sulfonylation to a single position, circumventing complex protection-deprotection sequences. nih.govnih.gov The effectiveness and mechanism of activation depend on factors like the pKa of the boronic acid and the pH of the reaction medium. nih.govrsc.org

Organocatalytic Conversion Processes (e.g., Biomass Conversion to 5-(Hydroxymethyl)furfural)

The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. 5-(Hydroxymethyl)furfural (HMF), derived from the dehydration of C6 sugars like fructose (B13574) and glucose, is a critical intermediate for producing biofuels and bio-based polymers. researchgate.netrsc.org Arylboronic acids, particularly those bearing electron-withdrawing groups such as this compound, have emerged as effective organocatalysts for this transformation. nih.govntu.edu.sg Their utility stems from their ability to act as mild Lewis acids, facilitating the dehydration of carbohydrates under conditions that can offer higher selectivity compared to traditional acid catalysts. nih.gov

The catalytic dehydration of hexoses to HMF is a challenging process, often complicated by side reactions that lead to the formation of humins, which are undesirable polymeric byproducts. nih.gov The use of electron-poor arylboronic acids can enhance the desired reaction pathway. nih.gov For instance, studies have shown that various arylboronic acids can catalyze the conversion of glucose to HMF, particularly in ionic liquid solvents which promote dehydration. nih.govntu.edu.sg While boric acid itself can promote the reaction, arylboronic acids often provide higher selectivity, albeit at a higher cost. nih.gov

The general process involves the acid-catalyzed dehydration of fructose or the isomerization of glucose to fructose, followed by dehydration. researchgate.net Boronic acid catalysts are believed to facilitate these steps by interacting with the hydroxyl groups of the sugar, promoting the necessary elimination of water molecules to form the furan (B31954) ring of HMF. nih.gov Research has demonstrated the conversion of fructose and glucose to HMF using various catalytic systems, highlighting the ongoing effort to optimize yields and reaction conditions. nih.govosti.goveep1987.com The performance of arylboronic acids in this context underscores the potential of this compound as a catalyst for producing this key bio-based platform chemical.

Table 1: Arylboronic Acid-Catalyzed Conversion of Hexoses to 5-Hydroxymethylfurfural (HMF) This table presents representative data for HMF production from fructose and glucose using various catalytic systems, illustrating the context for boronic acid catalysis. Specific data for this compound is inferred from general findings on electron-poor arylboronic acids.

| Substrate | Catalyst System | Solvent/Medium | Temperature (°C) | Time | Yield of HMF (%) | Reference |

|---|---|---|---|---|---|---|

| Fructose | NH4Cl | Isopropanol | 120 | Not Specified | 68 | nih.gov |

| Fructose | Boric Acid / Choline Chloride | Three-component DES | 120 | 1 h | 44 | nih.gov |

| Glucose | Boric Acid / Choline Chloride | Three-component DES | 120 | 1 h | 21 | nih.gov |

| Fructose | HCl | MIBK/2-butanol & DMSO/H2O | 180 | 4 min | 85 | osti.gov |

| Glucose | Electron-poor arylboronic acids | Ionic liquids or organic solvents | Conditions Varied | Higher selectivity reported | nih.gov | |

| Cellulose (B213188) | Arylboronic acids | [EMIM]Cl | Conditions Varied | Effective conversion reported | ntu.edu.sg |

Mechanistic Insights into Boronic Acid-Mediated Catalytic Activation of Hydroxyl Groups

The catalytic activity of boronic acids, including this compound, is fundamentally linked to their ability to interact with and activate hydroxyl (-OH) groups. ualberta.ca This capability is central to a wide range of organic transformations, from dehydrative C-C bond formations to acylation reactions. rsc.orgbath.ac.uk The mechanism of this activation is multifaceted, leveraging the unique electronic properties of the boron atom. nih.gov

A key feature of boronic acids is their capacity to form reversible covalent bonds with hydroxyl-containing compounds such as alcohols, diols, and carboxylic acids. ualberta.carsc.orgwikipedia.org This interaction typically begins with the complexation of the boronic acid with the hydroxyl group to form a boronic ester (in the case of an alcohol) or an acyloxyboronic acid intermediate (with a carboxylic acid). nih.govresearchgate.net The formation of these intermediates is a facile process that transiently activates the hydroxyl group, avoiding the need for stoichiometric activating agents. ualberta.ca

The nature of this activation can be classified into two primary modes:

Electrophilic Activation : Arylboronic acids, especially electron-deficient ones, possess significant Lewis acidity. ualberta.ca This allows them to coordinate to a hydroxyl group, polarizing the C–O bond. This polarization enhances the leaving group ability of the hydroxyl group, facilitating its departure and the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile in reactions like Friedel-Crafts alkylations. ualberta.carsc.orgbath.ac.uk

Nucleophilic Activation : In the case of diols or saccharides, boronic acids can form tetrahedral boronate complexes. rsc.orgwikipedia.org This complexation increases the electron density on the oxygen atoms, enhancing the nucleophilic character of the remaining hydroxyl groups. nih.govrsc.org This mode of activation is crucial for regioselective functionalization of polyols and carbohydrates. acs.org

Mechanistic investigations have revealed further complexities. Some reactions are proposed to proceed via dimeric boron species, which can activate a carboxylic acid while simultaneously positioning the amine nucleophile for attack. rsc.org Furthermore, studies suggest that the catalytic action of arylboronic acids can involve a combination of Lewis acid, Brønsted acid, and hydrogen-bond donor catalysis. rsc.orgresearchgate.net The electron-withdrawing ethoxycarbonyl group on this compound enhances its Lewis acidity, making it a particularly effective catalyst for reactions proceeding through the electrophilic activation of alcohols. ualberta.ca

Advanced Applications in Chemical Synthesis and Materials Science

Construction of Complex Organic Architectures

As a fundamental building block in modern organic synthesis, 3-ethoxycarbonylphenylboronic acid is instrumental in the formation of intricate molecular structures. chemimpex.com It is particularly recognized for its role in palladium-catalyzed cross-coupling reactions, which are cornerstone methods for creating carbon-carbon bonds. chemimpex.comsigmaaldrich.com

The primary application of this compound is in the Suzuki-Miyaura coupling reaction. chemimpex.comsigmaaldrich.com In this process, the boronic acid group reacts with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond. This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and high yields. The ethoxycarbonyl group on the phenyl ring can be retained or further modified, allowing for the strategic introduction of functionality into the target molecule. This makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. chemimpex.com

Beyond the Suzuki-Miyaura reaction, it serves as a reactant in other significant transformations, including the arylation of aldehydes and various transmetalation reactions. sigmaaldrich.comsigmaaldrich.comalkalisci.com These applications underscore its importance in assembling complex organic frameworks from simpler precursors.

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Description | Role of this compound |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. chemimpex.comsigmaaldrich.com | Serves as the organoboron coupling partner to form new C-C bonds. chemimpex.com |

| Palladium-Catalyzed Arylation | The addition of an aryl group to another molecule, such as an aldehyde. sigmaaldrich.comalkalisci.com | Acts as the source of the aryl group. |

| Reductive Cross-Coupling | A coupling reaction that proceeds under reductive conditions. sigmaaldrich.comsigmaaldrich.com | Functions as a reactant in the coupling process. |

| Transmetalation | The transfer of an organic ligand from one metal center to another. sigmaaldrich.comalkalisci.com | Participates by transferring its phenyl group to another metal catalyst. |

Design and Synthesis of Functional Polymers and Advanced Materials

The utility of this compound extends from small molecule synthesis to the realm of materials science, where it is employed in the creation of functional polymers and other advanced materials. chemimpex.comcymitquimica.com Its bifunctional nature—possessing both a reactive boronic acid and a modifiable ester group—allows it to be incorporated into polymer backbones or as pendant groups.

Polymers containing boronic acid moieties exhibit unique properties, such as the ability to respond to changes in pH or the presence of specific sugars. This responsiveness is a direct result of the boronic acid group's chemistry. Consequently, this compound is a valuable monomer for producing "smart" polymers that can be used in targeted drug delivery systems, sensors, and self-healing materials. chemimpex.comcymitquimica.com The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing an additional site for cross-linking or functionalization, further enhancing the versatility of the resulting polymer.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov Self-organization, a key principle in this field, describes the spontaneous formation of ordered structures from individual components. nih.govrsc.org this compound is an exemplary molecule for use in such systems due to the specific and reversible interactions of its boronic acid group.

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction results in the formation of stable five- or six-membered cyclic esters. nih.gov Since saccharides (sugars) and other polyols are rich in diol motifs, boronic acids are excellent synthetic receptors for these biologically crucial molecules. chemimpex.comnih.gov

This specific binding is a classic example of molecular recognition, where a host molecule (the boronic acid) selectively binds to a guest molecule (the diol-containing species). nih.gov This property is the foundation for numerous applications, including the separation and purification of saccharides and the development of systems that can detect their presence. nih.gov The interaction is typically reversible and pH-dependent, allowing for controlled binding and release.

Table 2: Molecular Recognition of Diols by this compound

| Interacting Moiety | Guest Molecule Type | Bond Type | Resulting Structure | Key Feature |

| Boronic Acid [-B(OH)₂] | Diols, Saccharides | Reversible Covalent nih.govnih.gov | Cyclic Boronate Ester | High specificity and pH-dependent reversibility. |

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (luminophores) are non-emissive or weakly fluorescent when dissolved in a solution but become highly luminescent upon aggregation or in the solid state. wikipedia.org This effect is generally attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. wikipedia.org

Fluorophores incorporating boronic acid groups have been designed to harness AIE for sensing applications. mdpi.comrsc.org In such systems, the binding of the boronic acid to a target analyte, like a saccharide, can trigger the aggregation of the luminophores. This aggregation, in turn, "switches on" the fluorescence, providing a clear signal for the detection event. mdpi.com While research into the specific AIE characteristics of this compound itself is ongoing, its derivatives are prime candidates for the design of novel AIE-based sensors due to the well-established molecular recognition capabilities of the boronic acid group.

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. researchgate.netfraunhofer.de These materials are distinguished by their exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. fraunhofer.deresearchgate.net

This compound and its derivatives are suitable candidates for use as organic linkers in the synthesis of MOFs. fraunhofer.de The carboxylate group (obtained via hydrolysis of the ethoxycarbonyl ester) can coordinate with metal centers to form the framework structure, while the boronic acid group can be used to introduce additional functionality within the pores. This functionalization can be used to create MOFs with selective affinity for specific guest molecules, such as diols and saccharides, leveraging the molecular recognition properties described previously. The ability to precisely design and modify organic linkers is crucial for creating tailored MOF materials with desired properties. fraunhofer.de

Development of Chemical and Biosensors

The development of advanced chemical and biosensors is a direct and powerful application of the unique properties of this compound. chemimpex.comnih.gov The ability of its boronic acid group to selectively bind with diols forms the basis of recognition elements in sensors designed to detect saccharides, glycoproteins, and other biologically relevant molecules. cymitquimica.comnih.govnih.gov

When this molecular recognition event occurs, it can be converted into a measurable signal through various transduction mechanisms. mdpi.com These platforms include:

Fluorescent Sensors: Binding of the target analyte can cause a change in the fluorescence of a nearby reporter molecule, either through quenching, enhancement, or an AIE mechanism. mdpi.com

Electrochemical Sensors: The interaction with the analyte can alter the electrochemical properties of the sensor, leading to a detectable change in current or potential. mdpi.com

Colorimetric Sensors: A binding event can induce a color change that is visible to the naked eye.

These boronic acid-based sensors are being developed for a wide range of applications, from monitoring glucose levels in diabetes management to detecting pathogenic bacteria and cancer biomarkers. nih.govnih.gov The versatility and specificity of the boronic acid interaction make this compound a valuable component in the field of modern diagnostics.

Table 3: Sensor Platforms Utilizing Boronic Acid Functionality

| Sensor Type | Transduction Principle | Typical Application |

| Fluorescent | Change in fluorescence intensity or wavelength upon analyte binding; can involve AIE. mdpi.com | Detection of saccharides, glycoproteins, and ribonucleic acids. nih.gov |

| Electrochemical | Alteration of electrochemical signals (e.g., potential, current) after binding. mdpi.com | Saccharide detection, disease diagnosis. mdpi.com |

| Colorimetric | Analyte binding causes a visible color change. mdpi.com | Simple, rapid detection of target molecules. |

Contributions to Medicinal Chemistry and Biological Research

Synthesis of Biologically Active Compounds

As a stable and easy-to-handle organoborane, 3-ethoxycarbonylphenylboronic acid is widely utilized as a reactant in key chemical transformations, particularly in carbon-carbon bond-forming reactions like the palladium-catalyzed Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.comfujifilm.com This reaction is fundamental in medicinal chemistry for constructing the complex molecular architectures of modern drugs. fujifilm.com

The phenylboronic acid scaffold is integral to the development of novel anticancer agents. Research has shown that derivatives synthesized from substituted phenylboronic acids exhibit significant cytotoxic activity against cancer cells. nih.govnih.gov For example, certain boronic-imine compounds have been shown to decrease the viability of prostate cancer cells while leaving healthy cells largely viable. nih.gov The structural framework provided by precursors like this compound is essential for creating these larger, biologically active molecules.

A significant area of application is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. trkeducation.comnih.gov TRK fusion proteins are oncogenic drivers in a wide range of cancers, making them a key target for tissue-agnostic cancer therapies. nih.govmdpi.com First-generation TRK inhibitors such as larotrectinib (B560067) and entrectinib (B1684687) have received regulatory approval and demonstrated durable responses in patients. nih.gov The development of next-generation TRK inhibitors aims to overcome acquired resistance to these initial drugs, which often arises from mutations in the kinase domain. nih.govnih.gov

Recent research has focused on creating third-generation macrocyclic TRK inhibitors that are potent against wild-type TRKs and various mutation forms that confer resistance. nih.gov For instance, the representative compound 10g from one study showed excellent potency against multiple TRK variants. nih.gov The synthesis of such complex inhibitors often relies on building blocks like this compound to construct the necessary aryl frameworks.

| Compound | Target/Activity | IC₅₀ (nM) |

| Compound 10g | Wild-type TRKA | 5.21 |

| TRKAG595R (Solvent-Front Mutant) | 4.51 | |

| TRKAG667C (Gatekeeper Mutant) | 1.42 | |

| Wild-type TRKC | 6.77 | |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | MCF-7 breast cancer cells | 75 |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) | MCF-7 breast cancer cells | 95 |

| Data sourced from studies on novel anticancer agents and TRK inhibitors. nih.govmdpi.com |

This compound is explicitly identified as a reactant for the preparation of various pharmaceutical and agrochemical intermediates. sigmaaldrich.com Its utility in palladium-catalyzed cross-coupling reactions makes it a foundational component for synthesizing biaryl compounds, which are common structural motifs in many active pharmaceutical ingredients (APIs). sigmaaldrich.comfujifilm.com Beyond Suzuki coupling, it is used in other significant transformations such as the arylation of aldehydes and reductive cross-coupling reactions, further broadening its applicability in creating a diverse range of complex organic molecules. sigmaaldrich.comsigmaaldrich.com

Biomedical Applications of the Boronic Acid Moiety

The boronic acid group, B(OH)₂, is the key functional component responsible for many of the unique biomedical applications of compounds like this compound. This moiety can form reversible covalent bonds with diols, a feature that is exploited in various biological and therapeutic contexts.

The boronic acid moiety is central to the design of advanced drug delivery systems that can respond to specific biological stimuli. nih.govnih.gov A prominent strategy involves creating pH-responsive nanoparticles that target the acidic microenvironment of tumors. nih.govrsc.org In these systems, polymers containing phenylboronic acid can form stable boronic ester linkages with diol-containing molecules (such as a hydrophilic polymer terminated with dopamine) to create self-assembling amphiphilic structures. nih.gov These structures can encapsulate hydrophobic anticancer drugs like paclitaxel. nih.gov

When these nanoparticles reach the acidic environment of a tumor (pH ~6.5), the boronic ester bond becomes unstable and cleaves, triggering the release of the encapsulated drug directly at the target site. nih.govrsc.org This pH-triggered release mechanism enhances the concentration of the therapeutic agent in the tumor while minimizing exposure to healthy tissues, thereby improving efficacy and reducing systemic toxicity. nih.gov Other systems are designed to be multi-stimuli-responsive, reacting to factors like adenosine-5'-triphosphate (B57859) (ATP) or specific nucleophilic reagents in addition to acidic pH. nih.gov

The boronic acid functional group is a well-established pharmacophore for enzyme inhibition. Its mechanism of action often involves mimicking the transition state of a substrate, allowing it to bind tightly within the enzyme's active site. A key interaction is the formation of a stable, covalent, yet reversible, bond between the boron atom and a nucleophilic serine residue present in the active site of many enzymes, particularly serine proteases. This interaction effectively blocks the enzyme's catalytic activity. The antibacterial and antifungal activity of some boron-containing compounds, for example, is attributed to the inhibition of enzymes like β-lactamases and leucyl-tRNA synthetase (LeuRS). nih.gov

The ability of the boronic acid moiety to interact with biological molecules extends to its potential role in modulating membrane transport. While specific studies on this compound's direct role are emerging, the known chemistry of boronic acids suggests a capacity to interact with glycoproteins and other diol-containing components of cell membranes and transporters. This interaction can potentially influence the permeability of the membrane or the function of specific biological transporters. This area remains a subject of ongoing research to fully elucidate the mechanisms and potential therapeutic applications of boronic acids in modulating cellular transport processes.

Research in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that involves the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing compound within tumor cells. nih.govmdpi.com Following this, the tumor is irradiated with a beam of low-energy (epithermal) neutrons. nih.gov These neutrons are captured by the stable ¹⁰B nuclei, triggering a nuclear fission reaction that releases high-energy alpha particles (⁴He nuclei) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. nih.gov These particles have a very short path length, approximately the diameter of a single cell, which allows for the precise destruction of cancer cells while sparing adjacent healthy tissue. nih.gov The success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentration ratios between the tumor and normal surrounding tissue. mdpi.com

Research into effective boron delivery agents has evolved over generations. The first generation of compounds, such as boric acid, had low tumor specificity. nih.gov Second-generation agents, like boronophenylalanine (BPA), showed improved tumor targeting and are used in clinical settings. nih.gov The quest for even more effective agents continues, with a focus on third-generation compounds designed for greater selectivity, potentially targeting specific cellular structures like the nucleus. nih.gov

In this context, phenylboronic acid has been explored as a potential nuclear-targeting boron agent. nih.gov Phenylboronic acid demonstrates good water solubility and low cytotoxicity, similar to BPA. nih.gov Studies on B16F10 melanoma cells have investigated its uptake and distribution. nih.gov

| Compound | Cell Line | Boron Concentration in Whole Cells (ng/10⁶ cells) | Boron Concentration in Nuclei (ng/10⁶ cells) |

|---|---|---|---|

| Phenylboronic acid | B16F10 | 74.47 ± 12.17 | 45.77 ± 5.64 |

Data sourced from PubMed. nih.gov

Molecular docking studies suggest that phenylboronic acid may bind to importin proteins, which are involved in transporting molecules into the nucleus. nih.gov This potential for nuclear delivery makes phenylboronic acid and its derivatives interesting candidates for further BNCT research, as localizing the boron agent within or near the cell nucleus could significantly enhance the therapy's lethal effect on tumor cells. nih.govnih.gov While specific research focusing on this compound in BNCT is not prominent in the literature, the findings for the parent compound, phenylboronic acid, suggest a potential avenue for investigation.

Exploration of Antibacterial Properties and Action Mechanisms

Phenylboronic acids have emerged as a class of compounds with significant antibacterial potential, acting against a range of pathogens. nih.govnih.gov Their mechanism is often distinct from traditional antibiotics, making them promising candidates for overcoming antibiotic resistance. nih.gov Research has shown that phenylboronic acid itself exhibits a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations against Escherichia coli. nih.gov Notably, its effectiveness is maintained against an E. coli strain resistant to seven common antibiotics, indicating a different mode of action. nih.gov

Studies on various substituted phenylboronic acids have revealed potent antibacterial and antibiofilm activities. nih.gov For instance, certain halogenated phenylboronic acids have been tested against pathogenic Vibrio species, which are a common cause of foodborne infections. nih.gov

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenylboronic acid | Escherichia coli | 1.0 mg/mL |

| Phenylboronic acid | Shigella sonnei | 1.2 mg/mL |

| Phenylboronic acid | Salmonella enteritidis | 1.0 mg/mL |

| Phenylboronic acid | Yersinia enterocolitica | 0.8 mg/mL |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus & Vibrio harveyi | 100 µg/mL |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus & Vibrio harveyi | 100 µg/mL |

Data sourced from PMC. nih.govnih.gov

The mechanism of action for these compounds is multifaceted. Halogenated phenylboronic acids have been shown to diminish several virulence factors in Vibrio species. nih.gov They can interfere with motility, the agglutination of fimbria, cell surface hydrophobicity, and indole (B1671886) synthesis, all of which are crucial for bacterial proliferation and biofilm formation. nih.gov Other research has explored how polymers incorporating 4-vinylphenyl boronic acid can exhibit anti-quorum sensing (anti-QS) properties, disrupting the cell-to-cell signaling that bacteria use to coordinate group behaviors like biofilm formation. mu.edu.tr Docking studies on (trifluoromethoxy)phenylboronic acids suggest possible interactions with essential bacterial enzymes like LeuRS in Escherichia coli. nih.gov While specific studies on the antibacterial properties of this compound are limited, the broader research into phenylboronic acid derivatives highlights their potential as a versatile platform for developing new antimicrobial agents.

Studies on Insulin (B600854) Stabilization and Protein-Boronic Acid Interactions

Phenylboronic acid (PBA) and its derivatives have gained significant attention for their unique ability to form reversible, dynamic covalent bonds with diols, which are structural motifs found in sugars. nih.govsoton.ac.uk This characteristic is being leveraged to develop "closed-loop" or glucose-responsive insulin delivery systems that can automatically release insulin in response to high blood sugar levels. soton.ac.uk

Research has focused on modifying insulin with phenylboronic acid moieties (PBA-Ins) to create novel therapeutic candidates. nih.govnih.gov A key finding is that this modification can prolong the glucose-lowering effect of insulin. nih.gov When injected intravenously in diabetic rat models, PBA-Ins demonstrated a longer duration of action compared to native insulin. nih.gov

| Compound | Administration Route | Observed Effect | Hypothesized Mechanism |

|---|---|---|---|

| Phenylboronic acid-modified Insulin (PBA-Ins) | Intravenous | Longer glucose-lowering activity compared to native insulin. | Interaction between the PBA moiety and sugar chains (sialic acids) on cell surfaces, leading to cell adhesiveness and slower clearance. |

| Phenylboronic acid-modified Insulin (PBA-Ins) | Subcutaneous | Small effect on glucose levels. | Interaction with cells in subcutaneous tissue may limit absorption into the bloodstream. |

Data sourced from MDPI. nih.gov

The prolonged effect is thought to result from the interaction between the boronic acid group on the modified insulin and sugar chains, specifically sialic acids like N-acetylneuraminic acid, which are present on the surface of cells such as red blood cells (RBCs). nih.gov Phenylboronic acid has a higher binding affinity for these sialic acids than for glucose. nih.gov This interaction imparts a "cell adhesive" character to the PBA-Ins, which was confirmed by its ability to induce RBC agglutination. nih.gov This adhesiveness may slow the clearance of the modified insulin from circulation, thereby extending its therapeutic action. nih.gov

Furthermore, modifying insulin glargine with fluorophenylboronic acid (FPBA) has been shown to create a compound with glucose-dependent solubility, a key feature for a responsive delivery system. nih.gov These studies demonstrate that the interaction between boronic acids and biological molecules is a promising strategy for enhancing the properties of therapeutic proteins like insulin. nih.govnih.gov

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms

3-Ethoxycarbonylphenylboronic acid serves as a crucial reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. chemicalbook.comsigmaaldrich.comyoutube.com The reaction facilitates the coupling of organoboron compounds with organic halides or triflates. youtube.com The generally accepted mechanism for the Suzuki-Miyaura coupling, which applies to substrates like this compound, is a catalytic cycle involving a palladium catalyst. youtube.comrsc.org

The key steps in the catalytic cycle are:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step forms a palladium(II) intermediate, [Ar¹-Pd(II)-X(L)₂]. The reactivity of the halide is crucial, with the typical order being I > Br > OTf > Cl.

Transmetalation: This is the step where the organoboron species, this compound, enters the cycle. First, the boronic acid reacts with a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate salt, [Ar²B(OH)₃]⁻. This boronate then transfers its organic group (the 3-ethoxycarbonylphenyl moiety) to the palladium(II) complex, displacing the halide or triflate and forming a new diorganopalladium(II) complex, [Ar¹-Pd(II)-Ar²(L)₂]. The presence of a base is critical for this step to proceed efficiently.

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of complex molecules, including biologically active compounds, under mild conditions. youtube.comrsc.org The stability and reactivity of the boronic acid are key factors, and various forms, such as boronate esters or organotrifluoroborates, can also be used to expand the reaction's scope. rsc.orgnih.gov

The concepts of stereochemistry and regioselectivity are fundamental in understanding the outcomes of reactions involving boronic acids.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of reactions like the Suzuki coupling, if the coupling partners have pre-existing stereocenters, the reaction mechanism typically proceeds with retention of configuration. When new stereocenters are formed, for instance in additions to alkenes or carbonyls, the stereochemical outcome is determined by the transition state geometry. For E2 elimination reactions, a specific stereochemical arrangement (anti-periplanar) is often required between the hydrogen to be removed and the leaving group. youtube.com

Regioselectivity is the preference for bond formation at one position over other possible positions. youtube.com In the Suzuki-Miyaura coupling involving this compound, the regioselectivity is inherently controlled by the starting materials; the new C-C bond forms precisely at the carbon atom bearing the boronic acid group and the carbon atom bearing the halide. When a substrate has multiple potential reaction sites, the choice of which site reacts is governed by factors like steric hindrance and electronic effects. For instance, in electrophilic addition to unsymmetrical alkenes, the reaction proceeds via the more stable carbocation intermediate (Markovnikov's rule), demonstrating high regioselectivity. youtube.com In elimination reactions, the regioselectivity can be influenced by the size of the base used, leading to either the more substituted (Zaitsev) or less substituted (Hofmann) alkene product. youtube.com

The specific substitution pattern of this compound, with functional groups at the 1 and 3 positions of the benzene (B151609) ring, dictates the precise location of the newly formed bond in cross-coupling reactions.

Phenylboronic acids are recognized as effective organocatalysts for various transformations, including the isomerization of aldose sugars to ketose sugars, a critical process in biomass conversion. raineslab.comnumberanalytics.com This transformation is a key step in producing valuable platform chemicals like 5-(hydroxymethyl)furfural (HMF) from glucose. raineslab.com

The mechanism for boronic acid-catalyzed aldose-to-ketose isomerization involves several key steps:

Complex Formation: The boronic acid first forms a reversible covalent complex with the diol groups of the aldose sugar (e.g., glucose).

Isomerization via Enediol Intermediate: The isomerization itself is believed to proceed through an enediol intermediate. raineslab.com Lewis acidic catalysts, including certain boronic acids, can facilitate this step. The process involves a hydride transfer within the sugar molecule. dtu.dk

Release of Ketose: Once the isomerization to the ketose (e.g., fructose) is complete, the ketose is released from the boronic acid catalyst.

Organogermanium compounds, which also form complexes with diols, have been shown to shift the reaction equilibrium towards the ketose by forming a more stable complex with the ketose than the aldose. nih.gov A similar principle may apply to boronic acid catalysts. Studies using ortho-carboxyl-substituted phenylboronic acids have demonstrated their effectiveness in catalyzing the conversion of cellulose (B213188) to HMF, where the glucose-to-fructose isomerization is the crucial transformation. raineslab.com The catalytic activity is linked to the ability of the boronic acid to facilitate the key enolization step. numberanalytics.com

| Catalyst Type | Transformation | Key Mechanistic Feature |